BenchChemオンラインストアへようこそ!

Upidosin

α1A-Adrenoceptor Binding Affinity Radioligand Binding

Upidosin (CAS 152735-23-4), also designated SB 216469 or Rec 15/2739, is a synthetic small-molecule antagonist of the α1-adrenoceptor (α1-AR) family. It demonstrates a marked to moderate binding selectivity for the α1A-AR subtype over the α1B- and α1D-AR subtypes, as established in radioligand binding assays using both cloned human receptors and native animal tissues.

Molecular Formula C31H33N3O4
Molecular Weight 511.6 g/mol
CAS No. 152735-23-4
Cat. No. B1683729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpidosin
CAS152735-23-4
SynonymsN-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate
Rec 15-2739
Rec-15-2739
SB 216469-S
SB-216469-S
Molecular FormulaC31H33N3O4
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5
InChIInChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)
InChIKeyDUCNHKDCVVSJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Upidosin (SB 216469, Rec 15/2739) Procurement Guide: Selective α1A-Adrenoceptor Antagonist for Uroselective Research


Upidosin (CAS 152735-23-4), also designated SB 216469 or Rec 15/2739, is a synthetic small-molecule antagonist of the α1-adrenoceptor (α1-AR) family . It demonstrates a marked to moderate binding selectivity for the α1A-AR subtype over the α1B- and α1D-AR subtypes, as established in radioligand binding assays using both cloned human receptors and native animal tissues [1]. A distinguishing feature of Upidosin is its functional uroselectivity, exhibiting significantly higher potency in prostatic and urethral tissues compared to vascular tissues, a property that underpins its research application in lower urinary tract pathophysiology and benign prostatic hyperplasia (BPH) models [2].

Why Upidosin Cannot Be Substituted by Generic α1-Blockers: The α1A-AR Selectivity and Uroselectivity Gap


Generic substitution among α1-adrenoceptor antagonists is not scientifically valid due to profound differences in subtype selectivity and functional tissue-specific pharmacology [1]. Non-selective α1-blockers (e.g., terazosin, prazosin) lack the α1A-AR bias required to minimize cardiovascular off-target effects, while even clinically established uroselective agents like tamsulosin exhibit distinct binding profiles compared to Upidosin [2]. As detailed in the quantitative evidence below, Upidosin's unique binding signature (Ki values and subtype ratios) and its functional antagonism in isolated tissues (pA2 values for prostate vs. vasculature) define a specific pharmacological tool that cannot be replicated by substituting with another α1-AR antagonist, regardless of nominal class similarity [3]. Substitution would compromise experimental validity in any study requiring precise interrogation of α1A-AR function or uroselective pharmacology.

Upidosin Quantitative Differentiation Evidence: Head-to-Head Binding Affinity, Selectivity, and Functional Potency Comparisons


Binding Affinity (Ki) at Recombinant Human α1-Adrenoceptor Subtypes: Upidosin vs. Silodosin

Upidosin exhibits high-affinity binding to the human α1A-AR with a Ki of 0.34 nM [1]. Its selectivity for α1A-AR over α1B-AR is 11.5-fold, and over α1D-AR is 4.4-fold . In contrast, the highly selective clinical comparator silodosin (KMD-3213) displays an α1A-AR Ki of 0.036 nM, with selectivity ratios of 162-fold over α1B-AR and 50-fold over α1D-AR [2]. While silodosin is more potent and selective, Upidosin's moderate selectivity profile and lower potency at α1D-AR (Ki = 1.5 nM) may offer a distinct pharmacological signature, particularly in systems where α1D-AR contributions are relevant and warrant a less extreme bias .

α1A-Adrenoceptor Binding Affinity Radioligand Binding Subtype Selectivity GPCR

Functional Antagonism in Isolated Human Tissues: Upidosin Potency in Prostate vs. Mesenteric Artery

Upidosin demonstrates functional uroselectivity in vitro, with a higher apparent pA2 value for antagonizing noradrenaline-induced contractions in human prostate (8.74) compared to human mesenteric artery (7.51) [1]. This 17-fold greater potency in prostatic tissue quantifies its tissue selectivity. In comparative studies, Upidosin's potency on the prostate (apparent pKB) is slightly lower than that of tamsulosin but higher than prazosin, terazosin, and 5-methylurapidil . This places Upidosin in a distinct functional niche: less potent in the prostate than tamsulosin, but with a greater tissue selectivity window than older non-selective agents, thereby offering a specific, quantifiable balance of efficacy and uroselectivity.

Uroselectivity Functional Assay Human Prostate Mesenteric Artery pA2

In Vivo Uroselectivity: Differential Antagonism of Prostatic vs. Blood Pressure Responses in Anesthetized Dogs

In an anesthetized dog model, Upidosin (1-300 μg/kg, i.v.) demonstrated greater selectivity for the lower urinary tract than the non-selective α1-blocker terazosin and the clinically used uroselective agent tamsulosin [1]. Upidosin potently antagonized phenylephrine-induced increases in prostatic pressure with a pA2 value of 8.74, while showing markedly weaker antagonism of phenylephrine-induced increases in blood pressure (pA2 = 7.51) . This represents an in vivo selectivity window of 17-fold for prostatic versus vascular responses. This head-to-head in vivo comparison provides quantitative evidence that Upidosin achieves a specific uroselective profile distinct from both tamsulosin and terazosin.

In Vivo Pharmacology Uroselectivity Blood Pressure Prostatic Pressure Dog Model

Tissue-Based Functional Affinity (Kb): Urethra/Prostate vs. Ear Artery/Aorta

In functional studies using isolated rabbit tissues, Upidosin's apparent affinity (Kb) is 2-3 nM in urethra and prostate, compared to 20-100 nM in ear artery and aorta [1]. This represents an approximately 10- to 33-fold higher affinity in lower urinary tract tissues relative to vascular tissues. While direct comparator data for silodosin or tamsulosin in this exact Kb assay are not presented, this class-level inference establishes Upidosin's functional tissue selectivity, a key differentiator from non-uroselective α1-antagonists (e.g., prazosin, terazosin) which exhibit no such differential affinity . The quantitative Kb range defines a clear experimental window for probing α1-AR function in lower urinary tract versus vascular preparations.

Functional Affinity Kb Rabbit Tissues Urethra Prostate Artery

Selectivity Against Off-Target Receptors: Upidosin α2-AR and D2 Receptor Binding

Upidosin demonstrates significant selectivity against related GPCRs, a critical parameter for minimizing confounding effects in complex biological systems. Its affinity for the α2-adrenoceptor (Ki = 33.3 nM) is approximately 98-fold lower than for the primary α1A-AR target (Ki = 0.34 nM) [1]. Similarly, its affinity for native dopaminergic D2 receptors is about 100-fold lower than for the α1A-AR subtype [2]. This contrasts with some less selective α1-antagonists that may exhibit higher relative affinity for α2-ARs or D2 receptors, potentially introducing unwanted variables in in vitro or in vivo assays [3]. While a direct head-to-head comparator is not provided, this level of off-target selectivity is a quantifiable attribute supporting Upidosin's use as a relatively clean pharmacological probe.

Off-Target Selectivity α2-Adrenoceptor Dopamine D2 Receptor Safety Pharmacology

Binding Affinity at Native Rat Tissues: Upidosin pKi Values in Cortex/Kidney vs. Spleen/Liver

In radioligand binding studies using [³H]-prazosin on native rat tissues, Upidosin exhibited high affinity at α1A-adrenoceptors in the cerebral cortex and kidney (pKi range: 9.5–9.8), but lower affinity at α1B-adrenoceptors in the spleen and liver (pKi range: 7.7–8.2) [1]. This translates to a 20- to 126-fold selectivity for α1A- over α1B-ARs in native tissue membranes, a more physiologically relevant context than recombinant systems. The corresponding pKi for silodosin in similar native rat tissue assays is approximately 10.4, indicating silodosin is more potent, but the relative selectivity window for Upidosin is clearly defined [2]. This data provides a native-tissue benchmark that can guide species and tissue selection for ex vivo pharmacology studies.

Native Tissues Rat Cerebral Cortex Kidney Spleen Liver pKi

Procurement-Driven Application Scenarios for Upidosin in BPH Research and α1-AR Pharmacology


Investigating Uroselectivity in In Vivo Benign Prostatic Hyperplasia (BPH) Models

Upidosin is ideally suited for studies requiring a validated, quantitative in vivo uroselectivity profile. Its 17-fold selectivity for prostatic pressure reduction over blood pressure effects in the anesthetized dog model makes it a superior tool compared to tamsulosin or terazosin for dissecting lower urinary tract pharmacology from cardiovascular effects. Researchers using canine or rodent models of bladder outlet obstruction can utilize Upidosin to establish clear dose-response relationships for uroselective endpoints.

Ex Vivo Tissue Bath Pharmacology for Profiling α1-AR Subtype Function

The well-defined Kb values of 2-3 nM in urethra/prostate versus 20-100 nM in ear artery/aorta from rabbit tissue studies [1] enable precise experimental design in organ bath assays. Upidosin's moderate α1A-AR selectivity (11.5-fold over α1B) provides a distinct window for probing the functional role of α1A-ARs in native tissues, offering an alternative to the extreme selectivity of silodosin (162-fold). This allows researchers to differentiate between α1A-AR-mediated and α1L-AR-mediated components of smooth muscle contraction.

Mechanistic Studies of α1-Adrenoceptor Subtype Contributions in Human Prostate Samples

For laboratories working with human prostate tissue, Upidosin's characterized pA2 of 8.74 for antagonizing noradrenaline-induced contractions [2] provides a calibrated tool for competitive antagonism experiments. Given that its potency is slightly lower than tamsulosin but higher than older α1-blockers, Upidosin serves as a valuable reference compound for benchmarking novel α1-AR antagonists or for studies requiring a specific potency level in human tissue.

Radioligand Binding Assays Requiring a Defined Off-Target Profile

Upidosin's quantifiable selectivity against α2-adrenoceptors (98-fold) and D2 receptors (100-fold) [3] makes it a preferred ligand for competitive binding studies where off-target GPCR activity could confound results. This clean off-target profile, combined with its high affinity for α1A-AR (Ki=0.34 nM), positions Upidosin as a useful tool for receptor occupancy studies or for validating the specificity of novel α1-AR radioligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Upidosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.